molecular formula C22H23N3O4 B5540563 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5540563
M. Wt: 393.4 g/mol
InChI Key: YPBDXSHZOJPSBR-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel central nervous system (CNS) active agents. This molecule features a distinctive hybrid structure, integrating a 3,4-dimethoxyphenethylamine moiety—a motif present in various biologically active compounds—with a 6-oxo-3-phenylpyridazine acetamide group. The 3-phenylpyridazinone scaffold is a recognized pharmacophore in medicinal chemistry, often associated with a range of biological activities. Research on structurally related 1-[2-(3,4-dimethoxyphenyl)ethyl] derivatives has demonstrated marked pharmacological properties, including potent local anesthetic activity that surpasses reference compounds like lidocaine in duration, as well as significant neuroprotective effects, such as the ability to extend survival time in models of hypobaric hypoxia . The presence of the dimethoxyphenethyl group is a key structural feature that contributes to the compound's research value in neuroscience. This acetamide derivative serves as a critical building block and pharmacological tool for researchers investigating new therapeutic targets for neurological disorders, anesthetics, and cardioprotective agents. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-19-10-8-16(14-20(19)29-2)12-13-23-21(26)15-25-22(27)11-9-18(24-25)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBDXSHZOJPSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-(3,4-dimethoxyphenethyl)acetamide. This intermediate is then reacted with 3-phenylpyridazine-6-one under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and advanced purification techniques, such as chromatography, are employed to produce the compound in bulk while maintaining high quality standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that pyridazine derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyridazine Ring :
    • Using appropriate starting materials that contain phenyl and methoxy groups to construct the pyridazine framework.
  • Acetylation :
    • The introduction of the acetamide group is achieved through acetylation reactions, which enhance the biological activity of the compound.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyridazine derivatives, including the target compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focusing on cancer therapeutics, researchers tested this compound against various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner and triggered apoptotic pathways .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Core Structure Substituents Molecular Weight Reported Activities Key Structural Differences
Target Compound : N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Pyridazinone - 3-Phenyl
- 3,4-Dimethoxyphenethyl acetamide
~410 (estimated) Not explicitly reported (inference from class) Reference compound for comparison.
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide Pyridazinone - 4-Chlorophenyl
- 3,4-Dimethoxyphenethyl acetamide
427.9 N/A Chlorine atom increases molecular weight and electronegativity; may alter target selectivity.
N-(3-Methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Pyridazinone - 3-Phenyl
- 3-Methoxyphenyl acetamide (no ethyl linker)
~365 (estimated) N/A Shorter side chain and single methoxy group reduce lipophilicity and steric bulk.
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide Pyridazinone - 3-Phenyl
- Phenethyl propanamide
~335 (estimated) Acetylcholinesterase inhibition Propanamide linker and phenethyl group may enhance flexibility and binding kinetics.
N-(3,4-Dimethoxyphenyl)-2-(6-ethyl-5-methoxy-pyrido[2,3-d]pyrimidin-3-yl)acetamide Pyrido[2,3-d]pyrimidinone - Ethyl, methoxy on pyrimidinone
- 3,4-Dimethoxyphenyl acetamide
~455 (estimated) N/A Pyrido-pyrimidinone core introduces additional hydrogen-bonding sites and rigidity.

Key Observations from Structural Comparisons

Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound and enhances lipophilicity compared to simpler substituents like 3-methoxyphenyl . This could improve membrane permeability and bioavailability.

Linker Modifications :

  • Replacing the acetamide linker with a propanamide (as in ) introduces greater conformational flexibility, which may optimize interactions with enzymes like acetylcholinesterase .

Functional Implications

  • Acetylcholinesterase Inhibition: Compound demonstrates that pyridazinone derivatives with flexible linkers (e.g., propanamide) and aromatic substituents (phenethyl) are viable for enzyme inhibition. The target compound’s dimethoxyphenethyl group may further enhance this activity due to increased hydrophobicity.
  • Antimicrobial and Anti-inflammatory Potential: Pyridazinones with substituted phenyl groups (e.g., p-tolyl in ) show antimicrobial activity, suggesting that the target compound’s 3-phenyl group could confer similar effects .

Q & A

Q. What is a typical synthetic route for this compound?

  • A multi-step approach involves: (i) Substitution of 3,4-dimethoxyphenethylamine with a pyridazinone precursor under alkaline conditions. (ii) Condensation with a phenylacetyl chloride derivative using a coupling agent (e.g., EDC/HOBt). (iii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Reaction yields (~60–75%) depend on temperature control (60–80°C) and solvent choice (DMSO or acetonitrile) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Validate findings using orthogonal methods:
  • Compare in vitro enzyme inhibition assays (e.g., IC₅₀ values against cyclooxygenase) with molecular docking simulations to confirm binding affinity.
  • Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions with targets .

Q. What strategies optimize the synthetic yield of this compound?

  • Reaction solvent optimization : Replace polar aprotic solvents (DMSO) with acetonitrile to reduce side reactions.
  • Catalyst screening : Test Pd/C or Ni catalysts for selective amide bond formation.
  • Microwave-assisted synthesis : Reduce reaction time (from 12 hours to 2–4 hours) while maintaining yields >70% .

Q. How does the compound interact with biological targets at the molecular level?

  • The pyridazinone core binds to enzyme active sites (e.g., cyclooxygenase-2) via hydrogen bonds with Arg120 and Tyr355. The 3,4-dimethoxyphenethyl chain stabilizes hydrophobic interactions in the binding pocket. Validate using cryo-EM or X-ray crystallography to resolve co-crystal structures .

Q. What are the stability profiles of this compound under varying pH and temperature?

  • pH stability : Degrades rapidly in acidic conditions (pH <3) due to hydrolysis of the acetamide bond. Stable in neutral to basic buffers (pH 7–9).
  • Thermal stability : Decomposes above 150°C; store at –20°C under inert gas (argon) to prevent oxidation .

Q. How does structural modification of the pyridazinone core affect biological activity?

  • Case study : Replacing the phenyl group with a 4-chlorophenyl moiety (as in analog 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide) increases COX-2 inhibition by 30% due to enhanced halogen bonding. Test via SAR studies with fluorinated/chlorinated analogs .

Methodological Notes

  • Data Validation : Cross-reference NMR/MS data with computational tools (e.g., ACD/Labs or ChemDraw) to confirm structural assignments.
  • Biological Assays : Use dose-response curves (0.1–100 µM) and positive controls (e.g., celecoxib for COX-2) to ensure assay reliability.
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly in cytotoxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.